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Introduction

G protein-coupled receptor 65 (GPR65), also known as T-cell death-associated gene 8
(TDAGS), is a proton-sensing receptor predominantly expressed on immune cells.[1][2] It plays
a crucial role in regulating tissue homeostasis and immune responses, particularly in acidic
environments associated with inflammation and tumorigenesis.[1][3][4] Genome-wide
association studies have linked GPR65 to several autoimmune and inflammatory diseases,
including inflammatory bowel disease (IBD) and multiple sclerosis.[3][5] Upon activation by
extracellular protons (low pH), GPR65 signals through multiple G protein pathways, primarily
Gas to induce cyclic AMP (CAMP) production, but also Gag/11 and Gal2/13 to mediate calcium
mobilization and RhoA activation, respectively.[1][6]

BRD5075 is a potent small-molecule activator and positive allosteric modulator (PAM) of
GPR65.[3][7] It enhances receptor signaling, particularly at subphysiological pH, and has been
shown to modulate inflammatory cytokine and chemokine expression.[3][8] A key advantage of
BRD5075 is its demonstrated activity on both the human and mouse orthologs of GPR65,
making it a valuable tool for translating findings from murine disease models to human biology.

[317]

These application notes provide detailed protocols for assessing and comparing the activity of
BRD5075 on human and mouse GPR65, catering to researchers in immunology,
pharmacology, and drug development.
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GPR65 Signaling Pathways

GPR65 activation initiates a cascade of intracellular events. The primary and most readily
measurable pathway is the Gas-mediated activation of adenylyl cyclase, leading to an increase
in intracellular cAMP.[4] The receptor can also couple to Gal12/13, activating RhoA and
influencing the actin cytoskeleton, as well as recruit B-arrestins, which mediate receptor
desensitization and can initiate separate signaling events.[6][9] BRD5075 potentiates these
signaling outputs in response to the natural ligand, protons.
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Figure 1. GPRG65 Signaling Pathways.

Quantitative Data Summary: BRD5075 Activity

The following table summarizes the reported in vitro activity of BRD5075 on human and mouse

GPR65. Direct comparison of EC50 values should be made with caution as experimental

conditions can vary between studies.

Reported
Compound Target Assay Type . Reference
Activity
Human GPR65 )
BRD5075 ] CAMP Production EC50 = 3.8 uM [7]
(Wild-Type)
Human GPR65 )
BRD5075 ] CcAMP Production EC50=6.9 uM [7]
(I1231L Variant)
G Protein )
BRD5075 Human GPR65 ) Robust Induction  [3][7]
Recruitment
BRD5075 Mouse GPR65 CAMP Production  Robust Induction  [3][7]
G Protein _
BRD5075 Mouse GPR65 Robust Induction  [3][7]

Recruitment

Experimental Protocols

Here we provide detailed protocols for key assays to characterize the activity of BRD5075 on

human and mouse GPR65.

Protocol 1: cAMP Accumulation Assay

This is the primary assay for measuring GPR65 activation via the Gas pathway.

Bioluminescence-based assays like Promega's GloSensor™ or FRET-based assays are

commonly used for their high sensitivity and throughput.[10][11]
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Cell Preparation

Seed HEK293 cells stably
expressing human or mouse GPR65
into 96- or 384-well plates

If using transient transfection,
introduce GPR65 and GloSensor™
plasmids

Incubate cells (e.g., 24h) to allow
for adherence and expression

Assay Execution

Equilibrate cells with GloSensor™ e .
4 . . Add serial dilutions of BRD5075 Incubate for 15-30 minutes
CAMP Reagent in CO2-independent
to the plate at room temperature
buffer (e.g., 2 hours)

Data Acquisition & Analysis

Measure luminescence using
a plate reader

l

Normalize data to vehicle control

'

Plot dose-response curve and
calculate EC50 values
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Figure 2. Workflow for cAMP Accumulation Assay.

Methodology:
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e Cell Culture:

o Maintain HEK293 cells (or another suitable host cell line like CHO-K1) stably expressing
either human or mouse GPR65.[10]

o Culture cells in DMEM supplemented with 10% FBS, penicillin/streptomycin, and
appropriate selection antibiotics.

e Assay Preparation:

o Plate cells in white, clear-bottom 96-well or 384-well assay plates at a density optimized
for your cell line.

o Allow cells to adhere overnight at 37°C, 5% CO2.
e GloSensor™ cAMP Assay (Example Protocol):[11]
o Remove culture medium from the cells.

o Add GloSensor™ cAMP Reagent (Promega) diluted in a CO2-independent buffer (e.g.,
HBSS) containing 10% GloSensor™ supplement.

o Incubate the plate at room temperature for 2 hours to equilibrate.
e Compound Treatment:
o Prepare serial dilutions of BRD5075 in the same CO2-independent buffer.

o Add the compound dilutions to the assay plate. Include a vehicle control (e.g., 0.1%
DMSO).

o Incubate for 15-30 minutes at room temperature.
o Data Acquisition and Analysis:

o Measure luminescence using a plate reader (e.g., a BMG LABTECH PHERAstar or
similar).
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o Normalize the data, setting the vehicle control as 0% activation and a maximal
concentration of a known agonist or BRD5075 as 100% activation.

o Use a non-linear regression model (log(agonist) vs. response -- variable slope) in software
like GraphPad Prism to calculate the EC50 value.

Protocol 2: B-Arrestin Recruitment Assay

This assay measures the recruitment of 3-arrestin to the activated GPR65 receptor, a key
event in receptor desensitization and G protein-independent signaling.[12][13] Enzyme
Fragment Complementation (EFC) technology, such as the PathHunter® assay from Eurofins
DiscoverX, is a widely used method.[12][14]
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Cell Preparation

Seed PathHunter® cells expressing
human or mouse GPR65-PK and
B-arrestin-EA into assay plates

Incubate cells overnight to allow
for adherence

Assay Execution

Add compound dilutions to the cells LRl ORI CIETAS
or room temperature

Data Acquisition & Analysis

Prepare serial dilutions of BRD5075
in assay buffer

Add PathHunter® detection reagents
(Galacton Star® substrate)

l

Incubate for 60 minutes at
room temperature

'

Measure chemiluminescence
using a plate reader

'
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calculate EC50 values
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Figure 3. Workflow for 3-Arrestin Recruitment Assay.

Methodology:
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Cell Culture:

o Use a commercially available cell line engineered for -arrestin recruitment assays, such
as PathHunter® cells co-expressing the GPRG65 of interest fused to a ProLink™ (PK) tag
and B-arrestin fused to an Enzyme Acceptor (EA) fragment.[12]

Assay Preparation:

o Plate the PathHunter® cells in the manufacturer-recommended medium into white-walled
384-well assay plates.

o Incubate overnight at 37°C, 5% CO2.

Compound Treatment:
o Prepare serial dilutions of BRD5075 in an appropriate assay buffer.
o Add the compounds to the cells and incubate for 90 minutes at 37°C.

Detection:

o Prepare the PathHunter® detection reagent solution according to the manufacturer's
protocol.

o Add the detection solution to each well.

o Incubate the plates at room temperature for 60 minutes.
o Data Acquisition and Analysis:

o Read the chemiluminescent signal on a plate reader.

o Normalize the data and perform a non-linear regression analysis as described in Protocol
1 to determine the EC50 value for -arrestin recruitment.

Protocol 3: Downstream Functional Assay - Cytokine
Expression
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To assess the functional consequences of GPR65 activation by BRD5075 in a more
physiologically relevant context, cytokine expression can be measured in primary immune cells.
BRD5075 has been shown to suppress TNF-a secretion in dendritic cells stimulated with
lipopolysaccharide (LPS).[7]

Cell Preparation

Isolate primary immune cells
(e.g., bone marrow-derived dendritic
cells) from human donors or mice

Culture and differentiate cells as required

Plate cells in a 24- or 48-well plate

Cell Treatment

Stimulate cells with an inflammatory Incubate for a defined period
agent (e.g., LPS) (e.g., 6-24 hours)

Data Acquisition & Analysis

Pre-treat cells with various
concentrations of BRD5075
(e.g., for 1 hour)

Collect the cell culture supernatant

'

Measure cytokine concentration
(e.g., TNF-a) using ELISA or a
multiplex bead array

'

Analyze the data to determine the
inhibitory effect of BRD5075
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Figure 4. Workflow for Cytokine Expression Assay.

Methodology:
e Cell Isolation and Culture:

o Isolate bone marrow from mice or peripheral blood mononuclear cells (PBMCs) from
human donors.

o Differentiate cells into bone marrow-derived dendritic cells (BMDCs) or monocyte-derived
dendritic cells (MDDCs) using appropriate cytokines (e.g., GM-CSF and IL-4).

e Cell Treatment:

[e]

Plate the differentiated dendritic cells in 48-well plates.

o

Pre-treat the cells with a dose range of BRD5075 (e.g., 1-20 uM) or vehicle control for 1
hour.[7]

(¢]

Stimulate the cells with an inflammatory stimulus such as LPS (100 ng/mL).

[¢]

Incubate the plates for 18-24 hours at 37°C, 5% CO2.
e Cytokine Measurement:
o Carefully collect the culture supernatant from each well.

o Measure the concentration of relevant cytokines (e.g., TNF-q, IL-6, IL-1[3) using a
commercial ELISA kit or a multiplex immunoassay (e.g., Luminex) according to the
manufacturer's instructions.

o Data Analysis:
o Calculate the concentration of each cytokine from the standard curve.

o Plot the cytokine concentration against the concentration of BRD5075 to determine the
dose-dependent inhibitory effect. Calculate the IC50 if applicable.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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